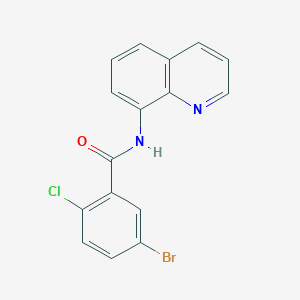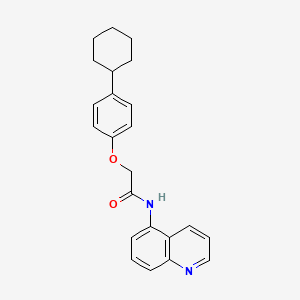![molecular formula C25H20ClNO5 B3498296 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3498296.png)
2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
Vue d'ensemble
Description
This compound is a complex organic molecule. It contains several functional groups, including a chloro group, a methyl group, a methoxy group, and an acetamide group . It seems to be related to the class of compounds known as flavonoids .
Synthesis Analysis
The synthesis of this compound might involve several steps, including catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The structure would be confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound might undergo various chemical reactions, depending on the conditions. For instance, it might undergo protodeboronation in the presence of a catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. These properties could include its solubility, thermal stability, melting point, and boiling point .Applications De Recherche Scientifique
Antibacterial Activity
One significant application of compounds related to 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is in the field of antibacterial research. Studies have shown that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with the compound , exhibit considerable antibacterial activity. This includes effectiveness against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds demonstrate both bacteriostatic and bactericidal activities, suggesting potential for developing new antibacterial agents (Behrami & Dobroshi, 2019). Similarly, thiazolidinones containing coumarin moieties have been synthesized and found to be active against bacterial strains such as E. coli, S. aureus, and B. subtilis, indicating their potential as antibacterial agents (Hamdi et al., 2012).
Antimicrobial Effects
Compounds structurally related to this compound have also been synthesized and evaluated for their antimicrobial properties. This includes the synthesis of imines and thiazolidinones which have shown promising antibacterial and antifungal activities, further underscoring the potential of these compounds in antimicrobial research (Fuloria et al., 2009).
Antioxidant Activity
Additionally, certain derivatives have been synthesized and evaluated for their antioxidant activity. For instance, Schiff’s bases and thiazolidine-4-ones bearing hydroxyl groups have shown excellent antioxidant activity, comparable to that of ascorbic acid (Čačić et al., 2010). This suggests that compounds related to this compound could be valuable in the development of antioxidant therapies.
Anticancer Potential
Furthermore, novel 3,4,5-trimethoxyphenyl coumarin derivatives have been synthesized and evaluated for antitumor activity against various human cancer cell lines. Some of these compounds showed significant inhibitory activity, highlighting the potential of similar compounds in cancer research (Shi et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-15-11-18(26)8-10-21(15)31-14-24(28)27-20-13-16(7-9-23(20)30-2)19-12-17-5-3-4-6-22(17)32-25(19)29/h3-13H,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNYOQMGWATPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B3498216.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3498224.png)
![5-(2,4-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3498229.png)
![2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3498233.png)
![3-iodo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498247.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3498252.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B3498272.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3498280.png)
![2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498286.png)

![2-(2-chlorophenoxy)-N-[3-chloro-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3498289.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3498310.png)
![5-(4-bromophenyl)-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3498312.png)
